molecular formula C8H14O4 B6272904 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid CAS No. 1873505-74-8

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid

Cat. No.: B6272904
CAS No.: 1873505-74-8
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is a synthetic compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2-dimethyl-1,3-propanediol with a suitable carboxylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxolane derivatives, alcohols, and substituted oxolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-2-methyl-9H-carbazole: A compound with a similar methoxy group but different core structure.

    5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Another compound with a methoxy group and carboxylic acid functionality.

Uniqueness

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is unique due to its specific oxolane ring structure and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

1873505-74-8

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.